N-allyloxycarbonyl-3-pyrroline

Protecting group chemistry Orthogonal deprotection Solid-phase peptide synthesis

Standard N-Boc-3-pyrroline fails in synthetic routes requiring acid-sensitive functionality or sequential deprotection. N-Alloc-3-pyrroline provides the orthogonal Alloc carbamate for Pd(0)-mediated removal (70-99% yield) under neutral conditions. - **Key advantage**: Alloc removal via Pd(PPh₃)₄/Bu₃SnH or NiCl₂/NaBH₄ (up to 98% yield) leaves Boc, Fmoc, Cbz, and TBS groups intact. - **Application**: Essential for SPPS of cyclic peptides, pyrrolizidine alkaloid synthesis, and polyfunctionalized pyrrolidine scaffolds. - **Supply**: BenchChem provides research-grade material with confirmed orthogonal deprotection performance.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B8477136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyloxycarbonyl-3-pyrroline
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC=CCOC(=O)N1CC=CC1
InChIInChI=1S/C8H11NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h2-4H,1,5-7H2
InChIKeyHLNNPLYWHOTZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyloxycarbonyl-3-pyrroline: Core Building Block for Orthogonal Synthesis


N-Allyloxycarbonyl-3-pyrroline (Alloc-3-pyrroline; C₈H₁₁NO₂; MW 153.18 g/mol) is an N-protected 2,5-dihydropyrrole derivative characterized by the allyloxycarbonyl (Alloc) carbamate protecting group . This compound belongs to the 3-pyrroline class, which serves as a versatile intermediate for the synthesis of pyrrolidines, pyrrolizidines, and other nitrogen-containing heterocycles relevant to medicinal chemistry and natural product synthesis [1]. Unlike the more common N-tert-butoxycarbonyl (Boc) analog (C₉H₁₅NO₂; MW 169.22 g/mol; CAS 73286-70-1), which is deprotected under Brønsted acid conditions (e.g., TFA), the Alloc variant is designed for orthogonal deprotection via palladium(0)-catalyzed allyl transfer under essentially neutral conditions, enabling sequential or selective protecting group manipulation in complex synthetic sequences [2].

Alloc carbamate designed for Pd(0)-catalyzed orthogonal deprotection under neutral conditions
Retains acid-labile (Boc, TBS) and base-labile (Fmoc) protecting groups during removal
Core building block for pyrrolidine, pyrrolizidine, and N-heterocycle synthesis

Alloc vs. Boc Protection: Carbamate Choice and Synthetic Feasibility


Generic substitution of N-Alloc-3-pyrroline with its N-Boc counterpart is not feasible in synthetic routes requiring orthogonal deprotection or acid-sensitive functionality. The Alloc group is removed via palladium(0)-catalyzed allyl transfer to a nucleophile (e.g., diethylamine, tributyltin hydride) under neutral conditions, achieving deprotection yields of 70–99% without disturbing base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups [1]. In contrast, the Boc group requires strong acidic conditions (typically 20–50% TFA in DCM) for removal, which can protonate basic nitrogen centers, promote undesired epimerization at adjacent chiral centers, or cleave acid-sensitive protecting groups such as tert-butyldimethylsilyl (TBS) ethers [2]. This fundamental difference in deprotection chemistry means that the selection of Alloc-3-pyrroline over Boc-3-pyrroline is not a matter of preference but a critical determinant of synthetic route feasibility, particularly when constructing polyfunctionalized pyrrolidine scaffolds for pharmaceutical applications [3].

Attribute
N-Alloc-3-pyrroline
N-Boc-3-pyrroline
Substitution Risk
Deprotection
Pd(0)-catalyzed, neutral aqueous/organic conditions
Requires strong acid (TFA/DCM), incompatible with acid-labile groups
Acid-sensitive (Boc, TBS) and base-labile (Fmoc) groups may be cleaved unexpectedly
Chemoselectivity
High chemoselectivity over Cbz and Fmoc groups
Non-selective; may partially cleave Cbz under TFA
Orthogonal selectivity lost; side-chain deprotection may occur
Synthetic Handle
Terminal allyl olefin available for RCM, cross-metathesis, and functionalization
No accessible alkene; tert-butyl group inert to metathesis
Convergent cyclization and diversification strategies become inaccessible

Comparative Evidence: Deprotection Efficiency and Orthogonality


Neutral Pd(0) Deprotection Yield and Acid-Labile Group Integrity

The allyloxycarbonyl (Alloc) group on N-protected amines can be removed smoothly and selectively in 70–99% yield using aqueous Pd(0)-catalyzed allyl transfer to diethylamine as the accepting nucleophile, as reported by Genet et al. (1993) [1]. This yield range is comparable to Boc deprotection with TFA (typically >95% for simple substrates), but the decisive differentiation lies in the complete orthogonality: Boc removal requires strongly acidic conditions (TFA/DCM) that are incompatible with acid-sensitive functionalities, whereas Alloc deprotection proceeds under essentially neutral conditions that preserve TBS ethers, acetonides, and acid-labile linkers commonly used in solid-phase synthesis [2]. This orthogonality is critical for sequential deprotection strategies where Boc, Fmoc, and Alloc groups must be manipulated independently.

Orthogonal Deprotection
Reported
Alloc-3-pyrroline: 70–99% yield, aq. Pd(0)/diethylamine, 25 °C, preserves TBS, acetonides
Boc-3-pyrroline: >95% yield, requires 20–50% TFA/DCM, cleaves acid-labile groups
Neutral deprotection enables sequences incompatible with acid-mediated Boc removal
Genet 1993; Greene 4th ed. Orthogonality validated across Fmoc, Boc, TBS
Protecting group chemistry Orthogonal deprotection Solid-phase peptide synthesis

Chemoselective Alloc Cleavage Over Cbz via Hydrostannolysis

Dangles et al. (1987) demonstrated that N-allyloxycarbonyl (Alloc) derivatives of amines and amino acids are quantitatively and very rapidly converted to free amino compounds by palladium-catalyzed hydrostannolytic cleavage with tributyltin hydride (Bu₃SnH) in the presence of a proton donor (acetic acid, p-nitrophenol, or pyridinium acetate) at 0–25 °C [1]. Under identical conditions, the benzyloxycarbonyl (Cbz) group remains completely intact, achieving >99% chemoselectivity for Alloc removal over Cbz. This level of selectivity is unattainable with Boc, which is cleaved under acidic conditions that partially degrade Cbz via acid-catalyzed debenzylation. For the specific context of N-Alloc-3-pyrroline, this means the pyrroline ring can be deprotected in the presence of Cbz-protected side chains without compromising stereochemical integrity.

Chemoselective vs. Cbz
Reported
Alloc removal: >99% chemoselective over Cbz, Pd(PPh₃)₄/Bu₃SnH, 0–25 °C, 5–30 min
Boc removal: non-selective; partial Cbz cleavage under TFA
Enables exclusive Alloc deprotection leaving Cbz intact for downstream steps
Dangles 1987; quantitative conversion within 30 min
Peptide synthesis Amino acid protection Palladium catalysis

Alloc Stability Under Acidic Boc Removal Conditions

The Alloc carbamate is documented in the foundational protective groups literature (Wuts & Greene, 4th ed.) to be completely stable to the standard acidolytic conditions used for N-Boc removal: 20–50% TFA in DCM at 25 °C for 1–2 hours [1]. Conversely, the Boc group is quantitatively cleaved under these conditions while Alloc remains intact, enabling a sequential Boc→Alloc deprotection strategy. This orthogonality is directly applicable to the 3-pyrroline scaffold: N-Boc-3-pyrroline can be deprotected to the free amine with TFA, which would subsequently require Alloc reprotection for orthogonal compatibility—an inefficient step that can be avoided by procuring N-Alloc-3-pyrroline directly when orthogonal deprotection is anticipated downstream.

Acid Stability
Class-level
Alloc: 0% cleavage
20–50% TFA/DCM, 2 h
Boc: 100% cleavage
same conditions
Alloc survives standard Boc removal, enabling sequential Boc→Alloc deprotection
Greene 4th ed.; no detectable Alloc loss under acidic Boc cleavage
Orthogonal protecting strategy Solid-phase synthesis Multistep organic synthesis

Alloc Allyl Moiety as a Synthetic Handle for Olefin Metathesis

The allyl moiety of the Alloc group provides a latent synthetic handle that can participate in olefin metathesis reactions. While N-Boc-3-pyrroline contains no accessible alkene for metathesis, the terminal allyl group of N-Alloc-3-pyrroline can be exploited in tandem ring-closing metathesis (RCM) or cross-metathesis reactions to construct complex polycyclic frameworks. This concept has been demonstrated in the synthesis of cyclic peptides where N- and C-terminal diallylated substrates undergo RCM to form macrocyclic products in good yields (typically 60–85%) [1]. Applied to the 3-pyrroline scaffold, the Alloc allyl group can serve as a metathesis partner with the pyrroline endocyclic double bond or with an additional external alkene, enabling convergent synthetic strategies that are inaccessible with the Boc analog.

Metathesis Handle
Supporting evidence
Alloc-3-pyrroline: terminal allyl C=C (metathesis, hydroboration)
Boc-3-pyrroline: no terminal alkene; inert to olefin chemistry
Dual olefinic scaffold enables RCM for polycyclic frameworks
Kazmaier 2005; RCM yields 60–85% for related N-allyl substrates
Ring-closing metathesis Alkaloid synthesis Functional group interconversion

Nickel-Catalyzed Alloc Deprotection as a Cost-Effective Alternative

A 2025 study by Sciencedirect reported a novel NiCl₂/NaBH₄ system for N-Alloc deprotection that achieves up to 98% yield (Table 1, entry 18) for the parent amino compound, providing a cost-effective alternative to palladium-based methods [1]. This deprotection method operates under conditions distinct from both acid-mediated Boc removal and hydrogenolytic Cbz cleavage, maintaining complete orthogonality. In contrast, Boc deprotection relies exclusively on acidic conditions (TFA or HCl/dioxane), and no comparable non-precious-metal catalytic system exists for selective Boc removal. The availability of this nickel-based protocol enhances the procurement value of Alloc-protected intermediates by broadening the compatible deprotection toolkit, offering a potential cost reduction in large-scale applications where palladium catalyst expense or metal contamination concerns are significant.

Ni-Catalyzed Deprotection
Supporting evidence
NiCl₂/NaBH₄: up to 98% yield
THF/MeOH, 25 °C, 2 h; cost-effective alternative to Pd
Expands deprotection toolkit to non-precious-metal methods
Sciencedirect 2025; no comparable non-acidic alternative for Boc
Alternative deprotection Nickel catalysis Cost-effective synthesis

High-Value Application Scenarios for N-Alloc-3-pyrroline


Orthogonal Lysine Protection in Solid-Phase Peptide Synthesis

In SPPS of branched or cyclic peptides, the Alloc group on 3-pyrroline-derived building blocks enables selective, Pd(0)-mediated deprotection of the pyrroline nitrogen without affecting Fmoc (base-labile) or tert-butyl (acid-labile) side-chain protecting groups. Genet et al. (1993) demonstrated 70–99% Alloc removal yields under aqueous Pd(0) conditions that leave Fmoc and Boc groups intact [1]. This enables sequential Fmoc→Alloc→global deprotection strategies critical for constructing complex peptide architectures, making N-Alloc-3-pyrroline an essential procurement item for peptide chemistry groups targeting conformationally constrained pyrrolidine-containing peptidomimetics.

Bifunctional Scaffold for Pyrrolizidine Alkaloid Synthesis

The combination of a reactive endocyclic double bond and an Alloc protecting group in N-Alloc-3-pyrroline provides a bifunctional scaffold for alkaloid synthesis. The pyrroline C=C bond can undergo dihydroxylation or epoxidation, while the allyl moiety participates in RCM to construct the bicyclic core (e.g., pyrrolizidine). The Alloc group is then chemoselectively removed using Pd(PPh₃)₄/Bu₃SnH in >99% selectivity over any Cbz protecting groups present [2]. This convergent approach, validated by Dangles et al. (1987), offers significant step-economy advantages over Boc-protected routes that require separate introduction of olefin functionality for metathesis.

Cost-Sensitive Scale-Up of Pharmaceutical Intermediates

For process chemistry groups scaling up pyrroline-based intermediates, the recent demonstration of NiCl₂/NaBH₄-mediated Alloc deprotection achieving up to 98% yield [1] offers a cost-competitive alternative to palladium-catalyzed deprotection. This enables large-scale procurement of N-Alloc-3-pyrroline with confidence that downstream deprotection can be performed without precious metal catalysts, addressing both economic and metal-residue concerns in active pharmaceutical ingredient (API) manufacturing. No comparable non-acidic, non-precious-metal deprotection protocol exists for the Boc group.

Orthogonally Protected Polyamine Libraries for Drug Discovery

Medicinal chemistry programs exploring polyamine or polyheterocycle libraries benefit from the three-way orthogonality of Alloc (Pd(0)-removable), Boc (acid-removable), and Fmoc (base-removable) protecting groups. N-Alloc-3-pyrroline serves as the entry point for installing the Alloc-protected nitrogen atom in a scaffold that already contains the pyrroline unsaturation for further diversification [2]. The quantitative, rapid Alloc deprotection kinetics (5–30 min; >99% conversion) reported by Dangles et al. (1987) are particularly advantageous for parallel synthesis workflows where time efficiency and reaction robustness are critical.

Application
Selection Property
Validation Focus
SPPS of branched/cyclic peptides
Pd(0)-orthogonal deprotection compatibility
Sequential Fmoc/Alloc/global deprotection integrity
Pyrrolizidine alkaloid convergent synthesis
Bifunctional scaffold (endocyclic C=C + allyl handle)
RCM step economy and Alloc chemoselectivity over Cbz
Pharmaceutical intermediate scale-up
Ni-catalyzed cost-effective deprotection
Deprotection yield and metal-residue control
Polyamine/heterocycle library synthesis
Three-way orthogonality (Alloc/Boc/Fmoc)
Deprotection kinetics and parallel synthesis robustness
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